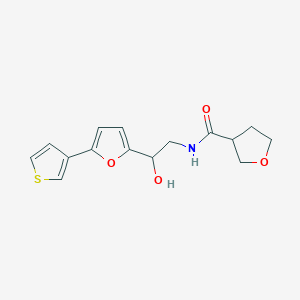![molecular formula C19H22N2O5 B2621796 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 899730-21-3](/img/structure/B2621796.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as SPI-1005, is a novel small molecule drug that has shown promising results in various scientific research studies. This compound is synthesized through a multi-step process that involves the use of several reagents and catalysts. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SPI-1005.
Mechanism of Action
The exact mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is not fully understood, but it is believed to work by modulating the activity of various signaling pathways involved in oxidative stress and inflammation. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to activate the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant defense mechanisms. Additionally, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to inhibit the activity of various pro-inflammatory enzymes and cytokines, which contribute to the development of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several biochemical and physiological effects. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to increase the expression of various antioxidant enzymes such as superoxide dismutase and catalase, which help protect cells from oxidative stress. Additionally, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to reduce the production of reactive oxygen species, which are major contributors to oxidative stress. Furthermore, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to reduce the expression of various pro-inflammatory enzymes and cytokines, which contribute to the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its ability to protect cells from oxidative stress and inflammation, which makes it a potential therapeutic agent for the treatment of various diseases. Additionally, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and its potential interactions with other drugs. Furthermore, studies are needed to optimize the synthesis method of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide to improve its solubility and bioavailability. Overall, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide shows great potential as a therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves a multi-step process that starts with the reaction of 4-hydroxy-2-methylbenzoic acid with 1,4-dioxaspiro[4.5]decan-2-ylmethyl chloride in the presence of triethylamine. This reaction yields the intermediate compound 2-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzoic acid, which is then reacted with 2-nitrobenzaldehyde in the presence of sodium hydride to yield the intermediate compound 2-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzoic acid. This intermediate compound is then reduced with palladium on carbon in the presence of hydrogen gas to yield the final product, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the primary applications of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is in the treatment of sensorineural hearing loss. Studies have shown that N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can protect the inner ear from damage caused by oxidative stress and inflammation, which are major contributors to hearing loss. Additionally, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c22-16(11-21-17(23)14-6-2-3-7-15(14)18(21)24)20-10-13-12-25-19(26-13)8-4-1-5-9-19/h2-3,6-7,13H,1,4-5,8-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQIULJVCCKZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2621714.png)

![4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2621716.png)

![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)

![7-(4-Hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621720.png)
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2621721.png)
![2-(4-chlorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2621724.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/no-structure.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2621732.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide](/img/structure/B2621734.png)
![5-Methyl-2-(m-tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621736.png)